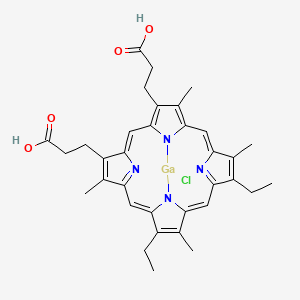
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is an organic compound with potential applications in various fields of scientific research. This compound features a methoxybenzyl group and a methoxyphenyl group attached to a methanamine backbone, forming a hydrobromide salt. The presence of methoxy groups in the structure can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylmethanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzylamine: A related compound with a similar structure but lacking the methoxyphenyl group.
4-Methoxyphenylmethanamine: Another related compound with a similar structure but lacking the methoxybenzyl group.
Uniqueness
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H20BrNO2 |
|---|---|
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
Clave InChI |
ZGTAFCXSDPPEJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)







![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)


